

# Crystal structure of 3-hydroxy-2-methylquinolin-4(1H)-one

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## Compound of Interest

Compound Name: 3-hydroxy-2-methylquinolin-4(1H)-one

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A comprehensive understanding of the crystal structure of **3-hydroxy-2-methylquinolin-4(1H)-one** is crucial for researchers, scientists, and drug development professionals. This quinolinone derivative is a key substrate for the enzyme 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase, which is involved in the oxygenolytic cleavage of the N-heterocyclic ring[1][2]. While a definitive crystal structure for **3-hydroxy-2-methylquinolin-4(1H)-one** is not publicly available, extensive crystallographic data from closely related analogs provide significant insights into its molecular geometry and intermolecular interactions. This technical guide consolidates the available structural data, outlines relevant experimental protocols, and visualizes key molecular and pathway information.

## Molecular Structure and Crystallographic Data

The core structure of **3-hydroxy-2-methylquinolin-4(1H)-one** consists of a bicyclic quinolinone scaffold with a hydroxyl group at the C3 position and a methyl group at the C2 position. The molecule exists in tautomeric forms, but the keto-enol form is prevalent in similar crystal structures. The planarity of the quinoline ring system and the formation of intermolecular hydrogen bonds are characteristic features of this class of compounds.

To approximate the crystallographic parameters of **3-hydroxy-2-methylquinolin-4(1H)-one**, data from structurally similar compounds are presented below. These analogs share the 4-hydroxy-quinolin-2(1H)-one core, providing a reliable basis for understanding the target molecule's solid-state conformation.

Table 1: Crystal Data for **3-hydroxy-2-methylquinolin-4(1H)-one** Analogs

Parameter	1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one[1]	4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one[3]
Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>2</sub>	C <sub>16</sub> H <sub>13</sub> NO <sub>2</sub>
Molar Mass	231.29 g/mol	251.27 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	11.8576 (7)	6.1787 (2)
b (Å)	10.7790 (6)	8.2696 (2)
c (Å)	9.8835 (7)	12.3665 (4)
β (°)	110.749 (7)	101.632 (2)
Volume (Å <sup>3</sup> )	1181.31 (13)	618.89 (3)
Z	4	2
Temperature (K)	120	293
Radiation	Mo Kα	Mo Kα

In the crystal structure of these analogs, molecules are typically linked by O—H⋯O hydrogen bonds, forming chains or dimers. The quinoline system is largely planar, though slight deviations can occur. For instance, in 1-butyl-4-hydroxy-3-methylquinoline-2(1H)-one, the pyridine ring is slightly V-shaped[1]. In 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, the phenyl ring is significantly rotated with respect to the quinoline plane[3]. These observations suggest that the crystal packing of **3-hydroxy-2-methylquinolin-4(1H)-one** would also be dominated by hydrogen bonding and potential π–π stacking interactions.

## Experimental Protocols

The synthesis and characterization of **3-hydroxy-2-methylquinolin-4(1H)-one** and its derivatives generally follow established organic chemistry methodologies.

## Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives

A common synthetic route involves the cyclocondensation of an appropriate aniline with a substituted diethyl malonate[4].

General Procedure:

- A mixture of the aniline (1.0 eq) and the diethyl malonate derivative (1.0-1.2 eq) is heated at high temperatures (220-270 °C), often in a high-boiling point solvent like diphenyl ether, until the distillation of ethanol ceases.
- The hot reaction mixture is then cooled and poured into a solvent such as toluene to precipitate the crude product.
- The precipitate is collected by filtration.
- Purification is typically achieved by recrystallization from a suitable solvent system (e.g., DMF/EtOH)[2].

An alternative method involves the acylation of a secondary amine followed by an intramolecular cyclization reaction under basic conditions.

## X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.

General Protocol:

- **Crystal Growth:** Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., EtOH/DMF)[5].
- **Data Collection:** A single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture or Nonius KappaCCD) equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector[2][3]. The crystal is maintained at a constant low temperature (e.g., 120 K or 293 K) during data collection.
- **Structure Solution and Refinement:** The collected diffraction data are processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL. The

structure is solved by direct methods and refined by full-matrix least-squares on  $F^2$ .

## Visualizations

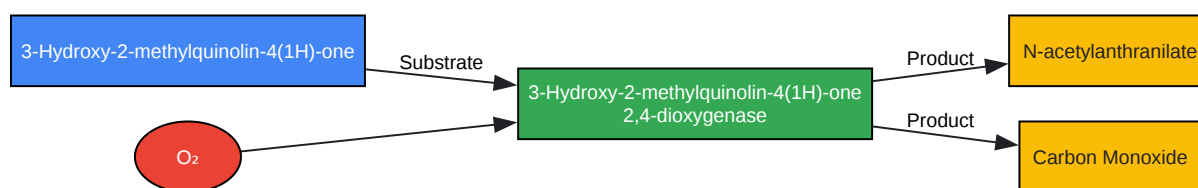
### Molecular Structure

The following diagram illustrates the chemical structure of **3-hydroxy-2-methylquinolin-4(1H)-one**.

Caption: Chemical structure of **3-hydroxy-2-methylquinolin-4(1H)-one**.

### Enzymatic Degradation Pathway

**3-hydroxy-2-methylquinolin-4(1H)-one** is a substrate for the enzyme **3-hydroxy-2-methylquinolin-4(1H)-one 2,4-dioxygenase**, which catalyzes the cleavage of the heterocyclic ring to form N-acetylanthranilate and carbon monoxide[2][6].



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Caption: Enzymatic degradation of **3-hydroxy-2-methylquinolin-4(1H)-one**.

## Conclusion

While the precise crystal structure of **3-hydroxy-2-methylquinolin-4(1H)-one** awaits elucidation, a robust understanding of its structural characteristics can be inferred from the crystallographic analysis of its close analogs. The quinolinone core is predominantly planar, and the crystal packing is stabilized by strong intermolecular hydrogen bonds. The synthesis of this and related compounds is well-established, providing a clear path for further investigation and modification. The role of this molecule as an enzyme substrate highlights its importance in biological systems and offers a rationale for its study in the context of drug development, particularly in targeting bacterial metabolic pathways. This guide provides a foundational

resource for researchers to build upon in their exploration of this significant heterocyclic compound.

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